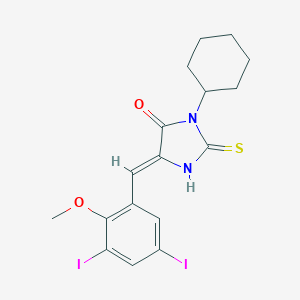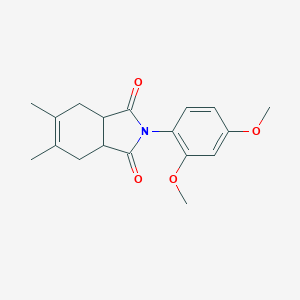![molecular formula C14H16ClF3N2O3S B425037 N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylsulfonyl-4-piperidinecarboxamide](/img/structure/B425037.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylsulfonyl-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylsulfonyl-4-piperidinecarboxamide is a member of (trifluoromethyl)benzenes.
Applications De Recherche Scientifique
1. Biocidal Applications in Reverse Osmosis Systems
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylsulfonyl-4-piperidinecarboxamide's derivatives, such as 2,2-dibromo-3-nitropropionamide (DBNPA) and 2-methyl-4-isothiazolin-3-one (MIT), are examined for their antimicrobial efficiency, hazard levels, and compatibility with membrane systems. These compounds are part of the search for ideal anti-biofouling agents in reverse osmosis (RO) technologies crucial for fresh water supply. Although not the final solution due to safety and efficacy concerns, these derivatives signify a step towards sustainable water solutions in water-stressed regions (Da-Silva-Correa et al., 2022).
2. Synthesis of Biologically Active Molecules
The compound's derivatives, specifically CF3SO2X (X = Na, Cl), are noted for their role in the synthesis of biologically active molecules. They are involved in the formation of various bonds such as C–CF3, C–SCF3, C–SOCF3, and C–Cl, critical in the synthesis of pharmaceuticals and other biologically relevant compounds. These derivatives offer diverse reactivity, making them valuable for various synthetic applications, including enantioselective chlorination (Chachignon et al., 2017).
3. Applications in Environmental and Food Analysis
This compound's structural motif is present in antibodies widely used in assays and techniques for clinical chemistry, endocrinology, and particularly in environmental research and risk control. These antibodies play a significant role in the detection and analysis of various compounds, signifying the compound's relevance in environmental and food safety applications (Fránek & Hruška, 2018).
4. Role in Hedgehog Pathway Inhibition
Some derivatives of this compound, such as Vismodegib, play a critical role in inhibiting the Hedgehog pathway, a crucial molecular pathway in the proliferation of tumors, including basal cell carcinoma and potentially other cancers. These findings highlight the compound's significance in developing novel cancer therapies (Cirrone & Harris, 2012).
5. Nanofiltration Membrane Development
Piperazine-based derivatives of the compound are instrumental in developing nanofiltration (NF) membranes with crumpled polyamide layers. These membranes show significant potential in improving separation performance in various environmental applications, including water purification, wastewater treatment, and water reuse. The unique structural properties of these NF membranes contribute to enhanced water permeance, selectivity, and antifouling performance, indicating the compound's versatility in environmental technology (Shao et al., 2022).
6. Environmental Degradation of Polyfluoroalkyl Chemicals
The compound's derivatives, such as those involving polyfluoroalkyl moieties, are relevant in studying the environmental degradation and fate of polyfluoroalkyl chemicals. These studies are crucial for understanding the environmental impact and toxicity of such chemicals, indicating the compound's importance in environmental sciences and toxicology (Liu & Avendaño, 2013).
Propriétés
Formule moléculaire |
C14H16ClF3N2O3S |
|---|---|
Poids moléculaire |
384.8g/mol |
Nom IUPAC |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H16ClF3N2O3S/c1-24(22,23)20-6-4-9(5-7-20)13(21)19-12-8-10(14(16,17)18)2-3-11(12)15/h2-3,8-9H,4-7H2,1H3,(H,19,21) |
Clé InChI |
LPUZQJZCNFPGJC-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
SMILES canonique |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({2-Methoxy-4-[(5-oxo-1-propyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B424955.png)


![N-{(5E)-5-[3,5-dibromo-2-(prop-2-yn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B424958.png)

![{4-Bromo-2-[(1-cyclohexyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetonitrile](/img/structure/B424961.png)
![N-(4-bromophenyl)-2-[(phenylsulfonyl)amino]acetamide](/img/structure/B424962.png)
![N-(2,6-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B424963.png)

![5-[(5-Methyl-2-thienyl)methylene]-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B424966.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-cyclohexyl-2-thioxo-4-imidazolidinone](/img/structure/B424969.png)
![3-propyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-4-imidazolidinone](/img/structure/B424970.png)
![N-(3,4-dimethylphenyl)-2-[(phenylsulfonyl)amino]acetamide](/img/structure/B424973.png)
![Methyl 2-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B424976.png)